N-Propylacetanilide

Description

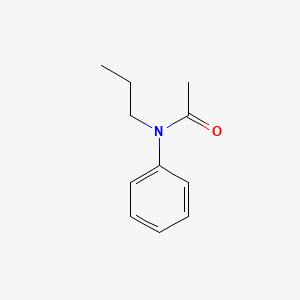

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9-12(10(2)13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREAZHGTUOIWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179117 | |

| Record name | Acetamide, N-phenyl-N-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-98-1 | |

| Record name | N-Phenyl-N-propylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-phenyl-N-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O69TFQ5FM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Propylacetanilide and Its Derivatives

Established Synthetic Pathways for N-Propylacetanilide

The primary and most established method for synthesizing this compound involves the acylation of an N-propylaniline precursor. This classical approach is a cornerstone of amide synthesis in organic chemistry.

Acylation of N-Propylaniline Precursors

The synthesis of this compound is readily achieved through the acylation of N-propylaniline. evitachem.com This reaction typically involves treating N-propylaniline with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The nitrogen atom in the N-propylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide product, this compound, and a byproduct (acetic acid or hydrochloric acid, respectively).

The N-propylaniline precursor itself can be synthesized through various methods, including the vapor-phase alkylation of aniline (B41778) with 1-propanol (B7761284) over a copper-silica catalyst. researchgate.net This method has been shown to be highly efficient, with high conversion of 1-propanol and excellent selectivity for N-propylaniline at elevated temperatures. researchgate.net Another approach involves the reductive amination of isobutyraldehyde (B47883) with n-propylamine. evitachem.com

Targeted Derivatization Strategies of the Acetanilide (B955) Core

Once the this compound core is synthesized, it can be further modified to introduce new functional groups onto the aromatic ring. A key strategy for this is electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Nitration Reactions

The acetamido group (-NHCOCH3) of this compound is an activating group and an ortho-, para-director for electrophilic aromatic substitution. wvu.eduresearchgate.net This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. pressbooks.pubvaia.com However, the resonance delocalization to the carbonyl oxygen makes the acetamido group less activating than an amino group. pressbooks.pubvaia.com

Nitration is a classic example of electrophilic aromatic substitution. Treatment of this compound with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto the aromatic ring. byjus.com Due to the directing effect of the acetamido group, the primary products formed are ortho-nitro-N-propylacetanilide and para-nitro-N-propylacetanilide. wvu.edu A specific example includes the synthesis of 2-n-propyl-4-nitroacetanilide from 2-n-propylacetanilide. googleapis.com Furthermore, the synthesis of 3,5-dinitro-N-n-propylacetanilide has been documented. google.com The separation of these isomers is often achievable through methods like crystallization. byjus.com

Exploration of Novel Synthetic Routes and Transformations

The field of synthetic organic chemistry is continually evolving, with a significant focus on developing more sustainable and efficient methodologies. Synthetic organic electrochemistry has emerged as a powerful tool for the synthesis of nitrogen-containing compounds.

Potential Methodologies in Synthetic Organic Electrochemistry for N-Containing Compounds

Electrochemical methods offer a green and often more selective alternative to traditional chemical synthesis. acs.orgrsc.org These techniques use electrons as a "reagent," avoiding the need for often hazardous and wasteful chemical oxidants or reductants. acs.orgresearchgate.net

For the synthesis of amides, which is the core structure of this compound, several electrochemical approaches have been developed. One method involves the anodic co-electrolysis of an alcohol and ammonia (B1221849) or an amine. chinesechemsoc.orgchinesechemsoc.org This process can lead to the formation of primary, secondary, and tertiary amides. chinesechemsoc.orgchinesechemsoc.org Another innovative approach is the "anion pool" method, where strong nucleophiles are electrochemically generated from amine substrates, which then react with acid anhydrides to form amides with high yields. rsc.org This method is operationally simple and avoids the use of transition metals. rsc.org

Furthermore, electrochemical methods have been employed for the synthesis of various nitrogen-containing heterocycles from anilides, demonstrating the versatility of this approach. researchgate.netx-mol.netwustl.edu For instance, the electrochemical synthesis of benzoxazoles from readily available anilides has been reported. researchgate.netx-mol.netwustl.edu The electrochemical reduction of nitro compounds also presents a tunable and green route to various nitrogen-containing products. acs.org These advancements in synthetic organic electrochemistry hold significant promise for the future synthesis of this compound and its derivatives, offering potentially more sustainable and efficient pathways. researchgate.netrsc.orgrsc.org

Spectroscopic and Structural Elucidation of N Propylacetanilide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the molecular structure of organic compounds like N-Propylacetanilide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. msu.edu For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms, respectively.

The analysis of NMR spectra can be complex, but various techniques can simplify them. One such method involves the use of lanthanide shift reagents (LSRs). numberanalytics.com These paramagnetic complexes can induce significant shifts in the NMR signals of a molecule, with the magnitude of the shift being dependent on the distance of the nucleus from the lanthanide ion. slideshare.netmdpi.comresearchgate.net This effect helps in resolving overlapping signals and assigning them to specific protons in the molecule. slideshare.net For amides like this compound, europium complexes are commonly used LSRs that cause downfield shifts. slideshare.net The interaction occurs with a basic pair of electrons, such as the lone pair on the carbonyl oxygen. slideshare.net

| Proton Group | Expected ¹H NMR Signal Characteristics |

| Aromatic (Phenyl) | Multiplet in the aromatic region (approx. 7.0-7.5 ppm) |

| N-CH₂ (Propyl) | Triplet, coupled with adjacent CH₂ |

| CH₂ (Propyl) | Sextet, coupled with adjacent CH₃ and N-CH₂ |

| CH₃ (Propyl) | Triplet, coupled with adjacent CH₂ |

| COCH₃ (Acetyl) | Singlet |

| Table 1: Predicted ¹H NMR Spectral Data for this compound. These are general predictions and actual values can vary based on solvent and experimental conditions. |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

C=O (Amide I band): A strong absorption typically in the range of 1630-1680 cm⁻¹. The exact frequency can provide insights into the conformation and electronic environment of the amide group. acs.org

N-H bending (Amide II band): This band is absent in this compound as it is a tertiary amide.

C-N stretching: This vibration would appear in the fingerprint region.

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aliphatic C-H stretching: Found below 3000 cm⁻¹.

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region.

The interaction between bioactive compounds and nanoparticles, as studied through FTIR, has confirmed the presence of characteristic peaks, such as those from phenolic groups. researchgate.net

| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |

| C=O (Amide I) | 1630 - 1680 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Aromatic C=C | 1450 - 1600 |

| Table 2: Predicted FTIR Absorption Bands for this compound. |

Conformational Analysis Studies of Acetanilide (B955) Derivatives

The study of the spatial arrangement of atoms in a molecule, or conformational analysis, is crucial for understanding its properties and reactivity. byjus.com Acetanilide and its derivatives can exist in different conformations due to rotation around single bonds. wikipedia.orgunacademy.com

Investigation of Rotational Isomerism in N-Substituted Acetanilides (e.g., 2,6-di-2-propylacetanilide)

N-substituted acetanilides can exhibit rotational isomerism, also known as conformational isomerism, due to hindered rotation around the amide C-N bond and the N-aryl bond. wikipedia.orgunacademy.com This phenomenon can lead to the existence of distinct, and sometimes separable, rotational isomers or "rotamers". datapdf.com

Studies on ortho-substituted α-halo-N-methylacetanilides have shown the existence of two separable rotomeric forms. datapdf.com The major isomer was found to be less reactive than the minor isomer, and alkylation proceeded through the prior isomerization to the more reactive form. datapdf.com In contrast, the corresponding secondary anilides (with an N-H bond) did not exhibit this isomerism and were found to be more reactive. datapdf.com

In the case of 2,6-di-2-propylacetanilide, isomerism due to slow rotation around the aryl-N bond has been observed. rsc.org The size of the N-alkyl group can influence the conformational preference. For instance, while N-methylacetanilide may prefer a cis conformation, N-ethynyl-substituted acetanilide favors a trans conformation. researchgate.netnsf.gov The conformational preferences are dictated by a balance of steric and electronic effects. nsf.gov

Utility of Lanthanide Shift Reagents in Stereochemical Assignments

As mentioned earlier, lanthanide shift reagents (LSRs) are valuable in NMR spectroscopy for structural elucidation. numberanalytics.com Their utility extends to the stereochemical assignment of molecules, including conformational isomers. mdpi.comrsc.orgrsc.org By inducing shifts in NMR signals, LSRs can help to differentiate between protons in different spatial environments. slideshare.netresearchgate.netrsc.org

The magnitude of the lanthanide-induced shift (LIS) is proportional to the distance and angle between the lanthanide ion and the proton . This principle can be used to map the three-dimensional structure of a molecule. For amides, the lanthanide ion coordinates primarily with the carbonyl oxygen. The resulting shifts in the proton resonances can provide information about the conformation around the amide bond.

For example, in a study of thioamides, which are related to amides, the thiocarbonyl group was found to be a less effective complexing site for lanthanides than the amide carbonyl group. The use of LSRs has been instrumental in assigning resonances for n-alkyl groups in amides and has been applied to various complex molecules to determine their planar structures and stereochemistry. mdpi.comresearchgate.netrsc.orgresearchgate.net

Computational and Theoretical Investigations of N Propylacetanilide

Quantum Chemical Approaches to Molecular Interactions

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the non-covalent interactions that govern the behavior of molecules in various chemical and biological systems. nih.gov These computational approaches allow for the detailed analysis of intermolecular forces, such as halogen bonds, by calculating interaction energies and mapping electron density distributions. unimi.itcolab.ws

Density Functional Theory (DFT) has been specifically applied to understand the halogen bonding (XB) capabilities of N-Propylacetanilide. Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a "sigma-hole") interacts with an electron-rich site on another molecule. unimi.itresearchgate.net

In a recent study, this compound was used as a structural analog, or "fragment," to model the halogen bond acceptor sites of more complex molecules like fentanyl and its derivatives. researchgate.netmdpi.com Researchers use this fragmentation strategy to study the properties of safer, non-toxic mimics that represent key structural parts of hazardous compounds. researchgate.net

Using DFT, scientists identified the potential XB acceptor sites on this compound and similar fragments. mdpi.com The primary sites of high electron density available for interaction are the amide oxygen (O1) and the tertiary nitrogen (N1). mdpi.com The amide nitrogen is generally not considered a significant XB acceptor site because the adjacent electronegative oxygen atom draws electron density away from it. mdpi.com The study aimed to measure the interaction with iodopentafluorobenzene (B1205980) (IPFB), a potent XB donor, to assess the strength of these acceptor sites. mdpi.com

| Fragment Number | Compound Name | Role in DFT Study |

|---|---|---|

| Fragment 3 | This compound | A non-toxic mimic used to investigate the O1 and N1 halogen bond accepting sites. mdpi.com |

| Fragment 1 | N-methyl-N-phenylpropanamide | A fragment emphasizing O1- and N1-accepting sites. mdpi.com |

| Fragment 2 | N-cyclohexyl-N-phenylpropanamide | A fragment emphasizing O1- and N1-accepting sites. mdpi.com |

| Fragment 4 | N-methyl-N-phenylbutanamide | A fragment emphasizing O1- and N1-accepting sites. mdpi.com |

| Fragment 6 | Acetanilide (B955) | A fragment emphasizing O1- and N1-accepting sites. mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling of Acetanilide Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to establish a mathematical relationship between the structural properties of a chemical and its observed properties or reactivity. mdpi.com For aniline (B41778) derivatives like this compound, QSPR models are developed to predict their metabolic fate, particularly their propensity for N-acetylation and related reactions. researchgate.netnih.gov These models are built by calculating a range of molecular descriptors and using statistical methods to correlate them with experimental outcomes. nih.gov

The N-acetylation of aniline derivatives is a crucial metabolic transformation. nih.gov Predictive models based on QSPR have been successfully generated to classify whether a substituted aniline will undergo this reaction. researchgate.net These models demonstrate that specific physicochemical properties are highly influential in determining the likelihood of N-acetylation. nih.gov

Research has shown that the most critical parameter for predicting N-acetylation is an electronic descriptor: the calculated partial atomic charge on the amine nitrogen. researchgate.netnih.gov This finding suggests that the electronic characteristics of the nitrogen atom are pivotal for the enzymatic processes involved in acetylation. researchgate.net By analyzing these computed properties, models can predict the metabolic pathway for a range of substituted anilines, aiding in the rational design of new chemical entities. nih.gov

Beyond initial N-acetylation, QSPR models can also predict subsequent metabolic transformations. The formation of oxanilic acids from N-acetylated anilines, for instance, is another key pathway that can be modeled. researchgate.netnih.gov

Studies have elucidated that the most significant parameter for determining the formation of oxanilic acid following acetylation is the calculated nucleophilic susceptibility of the aromatic carbon atom located para to the amino group. researchgate.netnih.gov A higher nucleophilic susceptibility at this position, often caused by highly electron-withdrawing substituents, correlates with the presence of an oxanilic acid metabolite. researchgate.net However, the model also accounts for competing factors. If other electron-withdrawing groups are present elsewhere in the ring (especially at the ortho position), they can modify the electronic parameters in a way that hinders both acetylation and subsequent oxanilic acid formation. researchgate.netnih.gov

| Descriptor | Influence on Reaction Pathway | Source |

|---|---|---|

| Partial Atomic Charge on Amine Nitrogen | The most important parameter for predicting if an aniline will be N-acetylated. researchgate.netnih.gov | researchgate.netnih.gov |

| Nucleophilic Susceptibility of Para-Carbon | The most significant parameter for determining oxanilic acid formation after N-acetylation. researchgate.netnih.gov | researchgate.netnih.gov |

| Electron-Withdrawing Groups (Para Position) | Increase nucleophilic susceptibility at the para-carbon, promoting oxanilic acid formation. researchgate.net | researchgate.net |

| Electron-Withdrawing Groups (Ortho Position) | Can modify electronic parameters, potentially inhibiting N-acetylation and subsequent reactions. researchgate.netnih.gov | researchgate.netnih.gov |

Advanced Analytical Separations of N Propylacetanilide

Chromatographic Method Development

The separation of weakly basic compounds like acetanilide (B955) and its N-substituted derivatives, including N-Propylacetanilide, presents unique challenges in chromatography. researchgate.netdss.go.th Early attempts at separation using conventional sulfonic acid resins with various mixed eluents containing methanol (B129727) and acetonitrile (B52724) were largely unsuccessful. researchgate.netdss.go.th The resulting chromatograms were plagued by broad and badly tailing elution bands, indicating poor separation efficiency. researchgate.netdss.go.th

However, the advent of macroreticular resins marked a significant advancement. researchgate.netdss.go.th Using the same nonaqueous eluants that failed with conventional resins, some degree of separation was achieved with these newer resins. researchgate.netdss.go.th While the separation of acetanilide from the two N-substituted acetanilides was nearly complete, the resolution between N-methylacetanilide and this compound remained a challenge. researchgate.netdss.go.th

Ion Exchange Chromatography for Amide Separations

Ion exchange chromatography (IEX) is a powerful technique for separating charged molecules, including those containing amide groups like proteins and peptides. lcms.czchromtech.com The fundamental principle of IEX lies in the electrostatic interactions between charged analytes in the mobile phase and a stationary phase with the opposite charge. chromtech.com The strength of these interactions can be modulated by adjusting the pH and ionic strength of the mobile phase, allowing for precise control over the separation process. chromtech.com

Optimization of Stationary and Mobile Phases in Nonaqueous and Mixed Media

The choice of stationary and mobile phases is critical in developing a robust chromatographic separation. In nonaqueous and mixed-media environments, these choices become even more complex.

Research has shown the limitations of conventional sulfonic acid resins for separating weakly basic compounds like this compound. researchgate.netdss.go.th These gel-type resins often lead to significant band broadening and tailing. researchgate.netdss.go.th

In contrast, macroreticular resins, which possess a more porous and rigid structure, have demonstrated superior performance. researchgate.netdss.go.th Their larger pores allow for better access to the exchange sites, especially for larger molecules, and they are less prone to the swelling and contracting that can affect the performance of conventional resins. sigmaaldrich.com This structural advantage facilitates better separation even with the same nonaqueous eluents that are ineffective with traditional resins. researchgate.netdss.go.th

Below is a table summarizing the comparative performance of these two types of resins for the separation of acetanilides.

| Resin Type | Eluants | Observation | Outcome |

| Conventional Sulfonic Acid Resin | Methanol and Acetonitrile mixtures | Broad and tailing elution bands researchgate.netdss.go.th | Separation of Acetanilide, N-Methylacetanilide, and this compound not accomplished researchgate.netdss.go.th |

| Macroreticular Resin | Methanol and Acetonitrile mixtures | Some separation achieved researchgate.netdss.go.th | Almost complete separation of Acetanilide from N-substituted acetanilides; incomplete separation of N-Methylacetanilide and this compound researchgate.netdss.go.th |

Methanol and acetonitrile are common organic solvents used in reversed-phase and hydrophilic interaction liquid chromatography (HILIC). shimadzu.comlcms.cz Their distinct chemical properties mean that they can have a significant impact on separation selectivity and elution order. shimadzu.com Acetonitrile is an aprotic solvent, while methanol is a protic solvent. shimadzu.com

In many cases, an acetonitrile-based mobile phase exhibits greater elution strength than a methanol-based one when mixed with water in the same ratio. shimadzu.comfujifilm.com However, switching from acetonitrile to methanol can alter the elution order, which can be a valuable tool in method development when adequate separation is not achieved with one solvent system. shimadzu.com The choice of solvent also affects column pressure, with methanol generally producing higher backpressure than acetonitrile when mixed with water. fujifilm.com

The table below highlights key differences between methanol and acetonitrile as eluents.

| Property | Methanol | Acetonitrile |

| Solvent Type | Protic shimadzu.com | Aprotic shimadzu.com |

| Elution Strength (in RP-HPLC) | Generally lower than acetonitrile shimadzu.comfujifilm.com | Generally higher than methanol shimadzu.comfujifilm.com |

| Column Pressure (when mixed with water) | Higher fujifilm.com | Lower fujifilm.com |

| UV Absorbance | Higher at short wavelengths fujifilm.com | Lower at short wavelengths fujifilm.com |

| Separation Selectivity | Different from acetonitrile, can change elution order shimadzu.com | Different from methanol, can change elution order shimadzu.com |

Evaluation of Conventional Sulfonic Acid Resins versus Macroreticular Resins

Chromatographic Challenges: Band Broadening and Tailing Effects

Longitudinal Diffusion: The natural tendency of analyte molecules to diffuse from the center of the band to the edges. youtube.comyoutube.com

Eddy Diffusion: The variation in path lengths that analyte molecules take as they travel through the packed column. youtube.comyoutube.com

Mass Transport Broadening: The finite time it takes for analyte molecules to equilibrate between the stationary and mobile phases. youtube.com

Peak tailing, where the peak is asymmetric with a "tail," is often observed with basic compounds like this compound and can be caused by strong interactions with the stationary phase. researchgate.netdss.go.th The use of macroreticular resins has been shown to mitigate some of these issues for acetanilide separations. researchgate.netdss.go.th

Purity Assessment and Reaction Monitoring Techniques

Assessing the purity of this compound and monitoring its formation during a chemical reaction are crucial aspects of its analysis. High-performance liquid chromatography (HPLC) is a primary technique used for both purposes. ebi.ac.uksnmjournals.org For instance, in the synthesis of related compounds, HPLC has been employed to monitor the progress of reactions and to characterize the resulting products. googleapis.com

In studies involving the synthesis of various N-substituted acetanilides, reaction monitoring would be essential to determine the conversion of starting materials and the formation of the desired product and any byproducts. googleapis.com Purity assessment of the final this compound product would typically involve using a validated HPLC method to quantify the main peak and any impurities. sigmaaldrich.com While specific purity assessment data for this compound from commercial suppliers may not always be readily available, the responsibility for confirming its identity and purity often lies with the researcher. sigmaaldrich.comsigmaaldrich.com

Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are also powerful tools for structure elucidation and purity determination of synthesized compounds, including derivatives of acetanilide. ebi.ac.ukmdpi.com

Chemical Reactivity and Mechanistic Studies of N Propylacetanilide

General Reactivity Patterns of N-Substituted Acetanilides

N-substituted acetanilides, including N-Propylacetanilide, exhibit a range of chemical reactivities primarily centered around the amide functionality and the substituted aromatic ring. The reactivity of the aromatic ring is significantly influenced by the acetamido group (-NHCOCH₃), which is generally an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the nature of the reaction and the reagents used can alter this directing effect. cdnsciencepub.commsu.edu

One of the most studied reactions for acetanilides is nitration. The positional selectivity of this reaction is highly dependent on the nitrating agent. cdnsciencepub.com When using a mixture of nitric and sulfuric acids, the reaction predominantly yields the para-substituted product. This is attributed to the reaction proceeding through the conjugate acid of the acetanilide (B955). In contrast, when reagents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) are used, the major product is the ortho-isomer. cdnsciencepub.com This shift in regioselectivity is proposed to result from an SN2-type displacement by the substituent's electrons (from either the nitrogen or the carbonyl oxygen) on the nitrating species (e.g., NO₂X), which leads to the formation of the most accessible ortho complex. cdnsciencepub.com

Another key area of reactivity for N-substituted acetanilides is C-H bond functionalization. For instance, ruthenium-catalyzed C-H bond amidation has been explored. rsc.org In these reactions, the amide group can act as a directing group. Studies have shown that acetanilide can undergo ortho-amidation. However, substitution on the nitrogen atom, such as in N-methylacetanilide, can significantly impact reactivity, in some cases inhibiting the reaction entirely under specific catalytic conditions. rsc.org This highlights the sensitivity of these reactions to the steric and electronic environment around the nitrogen atom. rsc.org

The general reactivity is a balance between the inductive electron-withdrawing effect of the substituent and the electron-donating effect through resonance. msu.edu For the acetamido group, the resonance donation from the nitrogen lone pair typically dominates, activating the ring for electrophilic attack. msu.edu

| Reagent | Major Product | Proposed Mechanism |

| Nitric Acid / Sulfuric Acid | para-Nitroacetanilide | Substitution occurs on the conjugate acid of the acetanilide. cdnsciencepub.com |

| Acetyl Nitrate | ortho-Nitroacetanilide | SN2 displacement by substituent electrons on the nitrating species. cdnsciencepub.com |

| Nitronium Tetrafluoroborate | ortho-Nitroacetanilide | SN2 displacement by substituent electrons on the nitrating species. cdnsciencepub.com |

Influence of Molecular Structure on Chemical Behavior and Reactivity

The molecular structure of this compound, which features a phenyl ring, an amide linkage, and an N-propyl group, dictates its chemical behavior and reactivity. solubilityofthings.com The interplay between the aromatic and aliphatic portions, mediated by the amide group, is crucial. solubilityofthings.com

The amide functional group itself imparts specific properties, such as stability due to resonance and the capacity for hydrogen bonding. solubilityofthings.com The presence of the N-propyl group, an alkyl substituent, influences the molecule's properties in several ways compared to unsubstituted acetanilide. Alkyl groups are electron-donating through an inductive effect, which can subtly modulate the electronic properties of the aromatic ring and the amide nitrogen.

The structure of the substituent on the nitrogen atom is critical in directing reactions. In ruthenium-catalyzed C-H amidation, for example, while acetanilide itself is reactive, the introduction of an N-alkyl group like methyl can halt the reaction. rsc.org This suggests that the steric bulk of the N-propyl group in this compound would likely play a significant role in reactions targeting the ortho position of the phenyl ring or involving the amide group as a directing element.

| Structural Feature | Influence on Reactivity and Behavior |

| Phenyl Group | Site for electrophilic aromatic substitution reactions; contributes to hydrophobicity. msu.edusolubilityofthings.com |

| Amide Linkage | Resonance stabilization; acts as a directing group in some reactions; participates in hydrogen bonding. rsc.orgsolubilityofthings.com |

| N-Propyl Group | Inductive electron-donating effect; introduces steric hindrance around the nitrogen and the ortho positions of the phenyl ring; increases lipophilicity. rsc.orgsolubilityofthings.com |

Role of Solvation and Hydrogen Bonding in Chemical Processes

Solvation and hydrogen bonding are paramount in understanding the chemical processes involving this compound. dss.go.thresearchgate.net The amide group is a key site for these interactions, with the carbonyl oxygen acting as a hydrogen bond acceptor. solubilityofthings.comcymitquimica.com

The importance of these interactions is clearly demonstrated in chromatographic separations. Attempts to separate weakly basic N-substituted acetanilides like N-methylacetanilide and this compound using conventional sulfonic acid resin chromatography with methanol-acetonitrile eluants were challenging. dss.go.thresearchgate.net The resulting chromatograms showed broad and tailing elution bands, indicating complex interactions. The two critical parameters identified as responsible for separation possibilities are solvation and hydrogen bonding around the sulfonic acid groups of the resin. dss.go.th

The choice of solvent plays a crucial role. Methanol (B129727) is a better solvating liquid than acetonitrile (B52724). dss.go.th In a solvent like acetonitrile, it is probable that the amide associates with the sulfonic acid group of the resin via its carbonyl group. However, in methanol, which is a protic, hydrogen-bond-donating solvent, this specific association is disrupted because methanol itself solvates the functional groups more effectively. dss.go.th This demonstrates that the reactivity and interactions of the amide group are highly dependent on the solvent environment.

Studies on similar amide-containing molecules, such as N-acetyltryptophanamide (NATA), further underscore the role of site-specific hydrogen bonding. nih.gov In protic solvents like methanol and water, the rearrangement of hydrogen bonds between the solvent and the excited molecule is a key relaxation pathway. This interaction can stabilize the excited state and influence the molecule's photochemical properties. nih.gov The ability of the carbonyl site to accept hydrogen bonds is a controlling factor in these processes. nih.gov The unique solvation properties of different media arise from the specific interactions between the solvent and the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) sites of the solute. osti.gov

| Solvent | Interaction with N-Substituted Acetanilides | Outcome in Chromatography |

| Methanol | Acts as a good solvating liquid; disrupts amide-resin association. dss.go.th | Leads to some separation on macroreticular resins. dss.go.thresearchgate.net |

| Acetonitrile | Poorer solvating liquid; allows for association between the amide carbonyl and the resin's sulfonic acid group. dss.go.th | Results in broad and tailing elution bands on conventional resins. dss.go.thresearchgate.net |

Emerging Research Directions for N Propylacetanilide

Elucidation of Structure-Reactivity Relationships in Novel Synthetic Pathways

The acetanilide (B955) structure is a common scaffold in organic synthesis, and N-Propylacetanilide serves as a versatile intermediate. The reactivity of the N-acyl group can be leveraged for various transformations. For instance, the protection of an aniline (B41778) as an acetanilide is a common strategy to control reactivity during electrophilic aromatic substitution, directing bromination to the ortho- and para- positions. taylorandfrancis.com The N-propyl group, compared to smaller alkyl groups or an unsubstituted amide, influences the steric and electronic environment of the molecule, which can be exploited in designing novel synthetic pathways. solubilityofthings.comdtic.mil

Patents reveal that derivatives like 5-chloro-2-methyl-N-propylacetanilide are key precursors in the synthesis of more complex molecules, such as sulfamyl-anthranilic compounds. google.com The synthesis often involves the acylation of the corresponding N-propylaniline. google.com Another synthetic route involves the acid-catalyzed conversion of cyanohydrins derived from ketones to produce related acetamides. google.com Research into these pathways helps to understand how the N-propyl group affects reaction yields and the formation of byproducts, contributing to the development of more efficient synthetic methods for creating new materials and pharmacologically active compounds. solubilityofthings.com

Development of Advanced Analytical Techniques for Complex Mixtures

The detection and quantification of this compound and its analogs in complex matrices, such as environmental or biological samples, necessitate the development of sophisticated analytical techniques. While standard methods like High-Performance Liquid Chromatography (HPLC) are widely used for analyzing acetanilides, challenges can arise. nih.govsielc.comthegoodscentscompany.com For example, the separation of closely related compounds like acetanilide, N-methylacetanilide, and this compound can be difficult with conventional chromatography, requiring specialized stationary phases like macroreticular resins for effective separation. oup.com

To enhance selectivity and sensitivity, modern analytical chemistry is moving towards more advanced methods. Key developments include:

| Analytical Technique | Application for Anilides | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of acetanilide and its derivatives. nih.govoup.com | Well-established, versatile, and can be coupled with various detectors. sielc.com |

| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Selective pre-concentration and clean-up of anilines from complex matrices. nih.govbg.ac.rs | High selectivity and affinity for the target analyte. mdpi.com |

| Nontarget High-Resolution Mass Spectrometry (Nt-HRMS) | Identification of unknown metabolites of anilide compounds in biological samples. researchgate.net | Enables comprehensive profiling of metabolites without prior knowledge of their structure. |

| NMR Titration | Studying non-covalent interactions between molecules in solution. nih.govmdpi.com | Provides quantitative data on binding affinities and interaction sites. mdpi.com |

Integration of Computational Methods for Mechanistic Insights

Computational chemistry is becoming an indispensable tool for understanding the behavior of molecules like this compound at a mechanistic level. By integrating theoretical calculations with experimental data, researchers can gain deeper insights into structure-activity relationships, reaction mechanisms, and metabolic pathways.

Key computational approaches being applied to acetanilide derivatives include:

The synergy between these computational methods and experimental validation provides a powerful framework for advancing research on this compound and its derivatives, enabling more rational design in synthetic chemistry and a better understanding of its interactions in biological and environmental systems.

Q & A

Q. What are the established synthetic routes for N-Propylacetanilide, and how can researchers ensure reproducibility?

- Methodological Answer : The most common synthetic routes involve acetylation of N-propylaniline using acetyl chloride or acetic anhydride under controlled conditions. To ensure reproducibility:

- Detailed Protocols : Provide step-by-step procedures, including stoichiometry, temperature, and reaction time (e.g., "reflux at 80°C for 6 hours in anhydrous dichloromethane") .

- Characterization : Confirm purity and identity via -NMR (e.g., acetyl peak at δ 2.1 ppm), HPLC (≥98% purity), and melting point analysis .

- Documentation : Include raw data (e.g., chromatograms, spectra) in supplementary materials to enable replication .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the acetyl group (δ 2.1–2.3 ppm for ; δ 170–175 ppm for ) and propyl chain (δ 0.9–1.7 ppm for ) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 177 (CHNO) and fragmentation patterns consistent with acetanilide derivatives .

- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1650–1680 cm .

Q. What are the key considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

- Safety : Use fume hoods for synthesis; refer to SDS for toxicity data (e.g., LD in rodent models) .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Cross-Validation : Replicate conflicting studies under identical conditions (e.g., solvent purity, heating rates for melting point determination) .

- Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting point analysis and HPLC-MS to detect impurities or polymorphs .

- Meta-Analysis : Systematically review literature to identify methodological outliers (e.g., uncalibrated instruments) .

Q. What strategies optimize the yield and purity of this compound in novel catalytic systems?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymes (e.g., lipases) for regioselective acetylation .

- Design of Experiments (DOE) : Use factorial designs to optimize variables (temperature, solvent polarity, catalyst loading) .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can computational models predict the reactivity of this compound in supramolecular interactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict sites for nucleophilic/electrophilic attack (e.g., acetyl group as a hydrogen-bond acceptor) .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends in polar vs. nonpolar media .

- Validation : Compare computational results with experimental data (e.g., X-ray crystallography for solid-state interactions) .

Q. What methodologies address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Standardize assays (e.g., IC in enzyme inhibition) across multiple cell lines to control for variability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Statistical Rigor : Apply ANOVA or Bayesian analysis to distinguish signal from noise in high-throughput screens .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials for studies involving this compound?

- Methodological Answer :

- File Organization : Label datasets with unique identifiers (e.g., "S1_NMR_Spectra.pdf") and provide metadata (instrument parameters, software versions) .

- Reproducibility Checklists : Adhere to NIH guidelines for preclinical studies, including raw data for animal trials or cytotoxicity assays .

- Code Sharing : Upload computational scripts (e.g., Python for DFT) to repositories like GitHub with DOI links .

Q. What frameworks guide ethical reporting of this compound research involving human/animal models?

- Methodological Answer :

- Institutional Approvals : Obtain IRB/IACUC clearance before initiating studies; document approval numbers in manuscripts .

- ARRIVE Guidelines : For animal studies, report sample sizes, randomization, and blinding methods to minimize bias .

- Conflict Declarations : Disclose funding sources (e.g., industry grants) that may influence data interpretation .

Tables for Key Data

Q. Table 1: Comparative Analysis of Synthetic Routes for this compound

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acetic Anhydride | HSO | 78 | 95 | |

| Acetyl Chloride | Pyridine | 85 | 97 | |

| Enzymatic Acetylation | Lipase | 62 | 89 |

Q. Table 2: Critical Spectral Peaks for this compound

| Technique | Key Peaks | Interpretation |

|---|---|---|

| -NMR | δ 2.1 (s, 3H, CH) | Acetyl group |

| -NMR | δ 170.5 (C=O) | Carbonyl carbon |

| IR | 1665 cm | C=O stretch |

| MS | m/z 177 (M) | Molecular ion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.